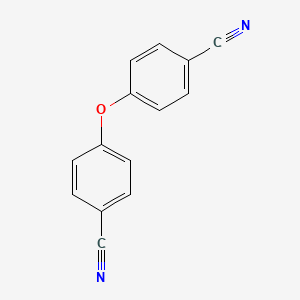

4,4'-Oxydibenzonitrile

Vue d'ensemble

Description

4,4'-Oxydibenzonitrile is a chemical compound that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound has been analyzed using a combination of spectral and computational analysis approaches, which include X-ray diffraction, Fourier transform infrared, nuclear magnetic resonance, and ultraviolet-visible spectral methods. These studies have provided detailed insights into the molecular structure properties of 4,4'-oxydiphthalonitrile .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies. One approach involves the reaction of 4,4'-oxydibenzoic acid with strong sulfur-containing electrophiles, leading to the formation of 4-substituted derivatives of 10,10-dioxo-10λ6-phenoxathiin-2,8-dicarboxylic acid. This method demonstrates the potential for creating a variety of substituted phenoxathiin compounds through initial substitution and subsequent intramolecular cyclization . Another study discusses the synthesis of compounds that model the elementary units of polyarylates, which are based on aromatic dicarboxylic acids and could be related to the synthesis pathways of this compound derivatives .

Molecular Structure Analysis

The molecular structure of this compound has been examined through X-ray diffraction analysis of its single crystal form. Computational analysis using density functional theory has also been employed to study the compound's structure. Theoretical modeling has provided insights into various molecular structure parameters, which were compared with experimental data from crystallographic analysis. This comprehensive approach has allowed for a detailed understanding of the compound's structural properties .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the provided papers, the synthesis methods suggest that the compound can undergo reactions characteristic of nitriles and aromatic compounds. For instance, the synthesis of nitroxide derivatives from isonitriles indicates that this compound could potentially be used in similar reactions to create novel compounds with nitroxyl moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated through various spectral methods and computational studies. Theoretical calculations have explored vibrational modes, wavenumbers, chemical shift values, and absorption wavelengths. Additionally, the frontier molecular orbitals energies, global reactivity parameters, molecular electrostatic potential map, and potential for non-linear optical material have been analyzed. These studies have also looked at thermodynamic parameters at different temperatures, providing a comprehensive profile of the compound's physical and chemical characteristics .

Applications De Recherche Scientifique

Optical Properties and Applications

(Oxy)nitride materials, which include compounds related to 4,4'-Oxydibenzonitrile, exhibit remarkable optical properties. These properties, such as refractive index, reflectance, absorbance, band gap, photoluminescence, and transmittance, make these materials suitable for industrial applications in photovoltaics, photothermal and photocatalytic processes, pigments, lighting and display technologies, optoelectronics, and defense industries. Their optical characteristics can be altered significantly by varying the oxygen to nitrogen ratio and preparation conditions (R. Xie & H. Hintzen, 2013).

Coordination Polymers and Luminescence Materials

Lanthanide-based coordination compounds, including those synthesized with this compound derivatives, have been studied for their interesting structural properties and potential as luminescent materials. These compounds exhibit strong photoluminescence at room temperature, making them candidates for use in lighting and display technologies (Shu-Long Wang et al., 2015).

Polymer Chemistry

In polymer chemistry, derivatives of this compound have been used to model elementary polymer units. Understanding the conformational flexibility and arrangement of polyarylate chains provides insights into the development of advanced polymer materials with specific properties (S. Lindeman et al., 1985).

Photoactive Coordination Polymers

Photoactive cadmium coordination polymers have been constructed using various carboxyl ligands, including 4,4'-Oxydibenzoic acid, a derivative of this compound. These polymers showcase structural diversity and potential applications in areas that require photoactive materials (Ning Wang et al., 2021).

Propriétés

IUPAC Name |

4-(4-cyanophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAUOQFEFINEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064395 | |

| Record name | Benzonitrile, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6508-04-9 | |

| Record name | 4,4′-Oxybis[benzonitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6508-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4,4'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxydibenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-4-ene-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

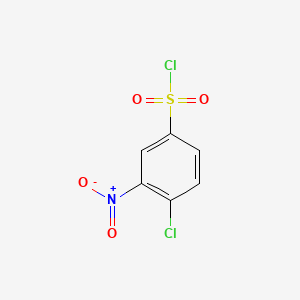

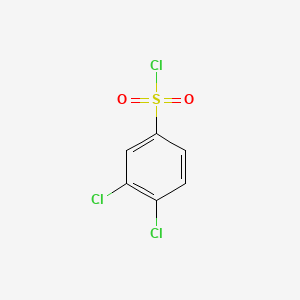

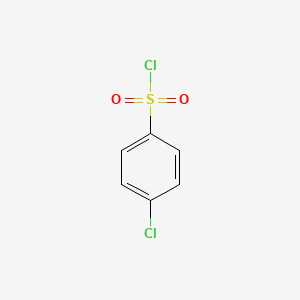

Retrosynthesis Analysis

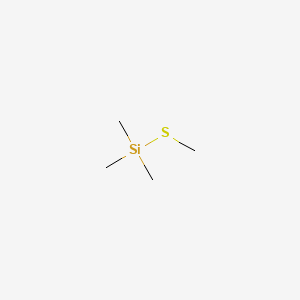

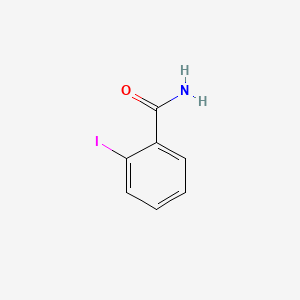

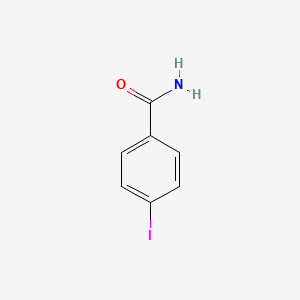

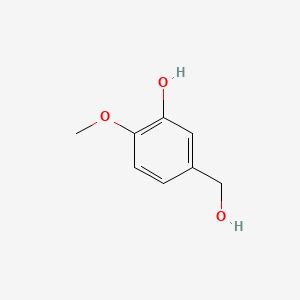

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

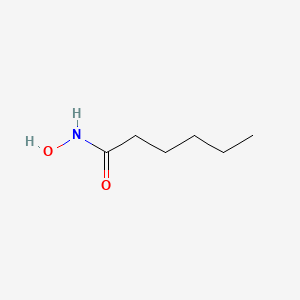

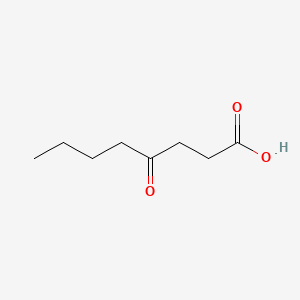

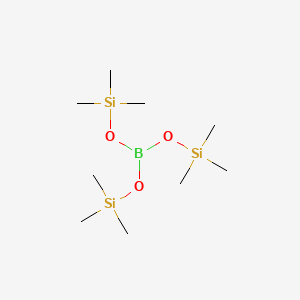

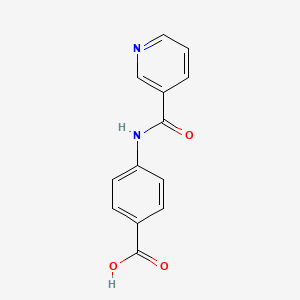

Feasible Synthetic Routes

Q & A

Q1: What is the impact of incorporating 4-cyanophenyl ether as a pendant group on the properties of polycarbosilanes?

A1: Research indicates that incorporating 4-cyanophenyl ether as a pendant group into the polycarbosilane backbone influences the polymer's physical properties. Specifically, it has been observed to impact the glass transition temperature (Tg) of the resulting polymers. [] This suggests that the presence of this group can influence the chain flexibility and intermolecular interactions within the polymer matrix. Further studies are needed to fully understand the extent of its influence on other properties like thermal stability and mechanical strength.

Q2: How does the fragmentation of 4-cyanophenyl ether radical anions differ from that of 4-cyanobenzyl phenyl ether radical anions?

A2: Studies employing electrochemical methods and density functional theory calculations revealed significant differences in the fragmentation of 4-cyanophenyl ether radical anions compared to 4-cyanobenzyl phenyl ether radical anions. [] The intrinsic barriers for mesolytic cleavages in 4-cyanophenyl ether radical anions were found to be lower than their 4-cyanobenzyl phenyl ether counterparts. Interestingly, despite being thermodynamically less favorable, homolytic fragmentation in 4-cyanophenyl benzyl ether was found to be kinetically slower than the heterolytic process. This difference in reactivity highlights the importance of kinetic factors in determining reaction outcomes and challenges the "spin regioconservation principle" in specific cases.

Q3: Can 4-cyanophenyl ether be used in the development of liquid crystal materials?

A3: Yes, 4-cyanophenyl ether derivatives have been explored for their liquid crystal properties. Research has investigated the dielectric properties of 4-cyanophenyl ether of 4′-n-octyloxybenzoic acid, a highly polar liquid crystal. [] The study characterized the dielectric anisotropy and relaxation processes in its nematic and isotropic phases, providing insights into the molecular mechanisms governing its behavior in response to electric fields. These findings contribute to the understanding of structure-property relationships in liquid crystals and may aid in the design of new materials for display technologies and other applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B1293555.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1293559.png)